molecular formula C9H7F4IO B14025436 2-Ethoxy-3-fluoro-4-iodo-1-(trifluoromethyl)benzene

2-Ethoxy-3-fluoro-4-iodo-1-(trifluoromethyl)benzene

Katalognummer: B14025436
Molekulargewicht: 334.05 g/mol
InChI-Schlüssel: JQYLCXUHFPPJAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-3-fluoro-4-iodo-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H7F4IO. This compound is characterized by the presence of ethoxy, fluoro, iodo, and trifluoromethyl groups attached to a benzene ring. The combination of these substituents imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-fluoro-4-iodo-1-(trifluoromethyl)benzene typically involves multi-step organic reactionsFor example, a continuous synthesis method using a microreactor system has been developed for similar compounds, allowing for precise control of reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-3-fluoro-4-iodo-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-3-fluoro-4-iodo-1-(trifluoromethyl)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Ethoxy-3-fluoro-4-iodo-1-(trifluoromethyl)benzene depends on its specific application. In cross-coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The molecular targets and pathways involved vary based on the reaction conditions and the nature of the other reactants.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethoxy-3-fluoro-4-iodo-1-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart distinct chemical properties. The presence of both electron-withdrawing (fluoro, iodo, trifluoromethyl) and electron-donating (ethoxy) groups allows for versatile reactivity in various chemical reactions.

Eigenschaften

Molekularformel

C9H7F4IO

Molekulargewicht

334.05 g/mol

IUPAC-Name

3-ethoxy-2-fluoro-1-iodo-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7F4IO/c1-2-15-8-5(9(11,12)13)3-4-6(14)7(8)10/h3-4H,2H2,1H3

InChI-Schlüssel

JQYLCXUHFPPJAO-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1F)I)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.